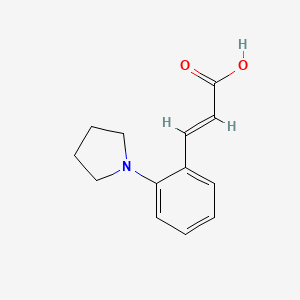

3-(2-(Pyrrolidin-1-yl)phenyl)acrylic acid

Description

3-(2-(Pyrrolidin-1-yl)phenyl)acrylic acid (IUPAC name: (E)-3-[2-(pyrrolidin-1-yl)phenyl]acrylic acid) is a pyrrolidine-containing acrylic acid derivative. The compound features a phenyl group substituted with pyrrolidin-1-yl at the 2-position, linked to an acrylic acid moiety. This structure enables interactions with biological targets via hydrogen bonding (carboxylic acid group) and hydrophobic/π-π interactions (aromatic and pyrrolidine rings).

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

(E)-3-(2-pyrrolidin-1-ylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C13H15NO2/c15-13(16)8-7-11-5-1-2-6-12(11)14-9-3-4-10-14/h1-2,5-8H,3-4,9-10H2,(H,15,16)/b8-7+ |

InChI Key |

WODQCNKOJHKYOI-BQYQJAHWSA-N |

Isomeric SMILES |

C1CCN(C1)C2=CC=CC=C2/C=C/C(=O)O |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the phenyl group and subsequent introduction of the prop-2-enoic acid moiety. One common method involves the reaction of pyrrolidine with a suitable phenyl derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper to facilitate the reaction .

Industrial Production Methods

Industrial production of 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-2-enoic acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Halogens, nitro groups

Major Products Formed

Oxidation: Oxidized derivatives of the original compound

Reduction: Reduced forms of the compound with saturated bonds

Substitution: Substituted phenyl derivatives

Scientific Research Applications

Potential Applications Based on Related Research

-

Pharmaceutical Research:

- β-catenin/BCL9 Inhibition: 3-(2-(Pyrrolidin-1-yl)phenyl)acrylic acid can be used in structure-based optimization to enhance the potency, selectivity, and cell-based activities of β-catenin/B-cell lymphoma 9 (BCL9) inhibitors . It can disrupt the β-catenin/BCL9 protein-protein interaction (PPI), which is relevant in cancer research . The compound has demonstrated effectiveness in dissociating the β-catenin/BCL9 PPI in cells and selectively suppressing the transactivation of Wnt/β-catenin .

- Polymer Industry:

- Anti-inflammatory Applications:

Case Studies and Research Findings

- Glaucoma Management:

- Advancements in Treatment: While not directly related to this compound, case studies in glaucoma management highlight the importance of considering adverse effects from topical therapies and exploring alternative treatment options such as microinvasive glaucoma surgery (MIGS) .

- Microinvasive Glaucoma Surgery (MIGS): Technological advancements in MIGS have provided distinct advantages for corneal and ocular health, as well as improved patient satisfaction .

- Combined Cataract Surgery and MIGS: A case involving a 63-year-old woman with open-angle glaucoma treated with latanoprost showed improvement after a combined cataract surgery and MIGS procedure using a microstent (iStent infinite; Glaukos) . The goal was to eliminate the need for latanoprost and its associated adverse effects .

- Intracameral Implants: A patient with pseudophakia and open-angle glaucoma treated with a bimatoprost intracameral implant (Durysta; AbbVie) experienced relief from the burning sensation associated with latanoprost .

Data Tables

Due to the limited information in the search results regarding specific data for this compound, creating comprehensive data tables is not feasible. However, based on the related research, potential data categories can be inferred:

Safety and Hazard Information

Mechanism of Action

The mechanism of action of 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to interact with and inhibit specific enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with 3-(2-(pyrrolidin-1-yl)phenyl)acrylic acid but differ in substituents, heterocycles, or functional groups, leading to distinct physicochemical and biological properties:

Table 1: Key Structural Features of Comparable Compounds

Key Comparative Insights

Heterocycle Modifications

- Pyrrolidine vs. Pyrrole : The saturated pyrrolidine in the target compound (vs. unsaturated pyrrole in ) enhances conformational flexibility and may improve binding to rigid biological targets. Pyrrole’s aromaticity could increase π-stacking interactions but reduce solubility .

- Pyridine/Pyrazole Systems: Pyridine derivatives (e.g., ) introduce nitrogen atoms into the aromatic ring, altering electronic properties and hydrogen-bonding capacity.

Functional Group Effects

- Carboxylic Acid vs. Ester : The free -COOH group in the target compound improves water solubility and ionic interactions compared to methyl esters (e.g., ), which are more lipophilic and may exhibit better membrane permeability.

- Electron-Withdrawing Groups : The -CF₃ group in increases electronegativity and metabolic stability, whereas the -CN group may enhance reactivity or serve as a hydrogen-bond acceptor.

Biological Activity

3-(2-(Pyrrolidin-1-yl)phenyl)acrylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes existing research findings on the compound's biological activity, including its antibacterial, anticancer, and other therapeutic effects.

Chemical Structure

The compound can be represented structurally as follows:

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that derivatives of pyrrolidine-based compounds exhibit significant antibacterial properties. For instance, a study on related pyrrolidine derivatives demonstrated notable activity against drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis at non-cytotoxic concentrations . The mechanism of action is thought to involve the inhibition of specific bacterial enzymes, such as inorganic pyrophosphatases, which are critical for bacterial survival .

Anticancer Activity

The compound has also shown promise in cancer research. A study focused on acrylic acid derivatives revealed that certain structural modifications could enhance their efficacy as selective estrogen receptor degraders (SERDs), particularly in estrogen receptor-positive breast cancer cells . Additionally, the electrostatic interactions between the compound and tumor cells suggest a mechanism for inhibiting tumor growth through targeted delivery and binding .

Case Studies

- Antibacterial Efficacy : A series of experiments tested various pyrrolidine derivatives against Staphylococcus aureus. The results indicated that certain modifications to the pyrrolidine structure significantly improved antibacterial activity, with some compounds achieving over 90% inhibition at low concentrations .

- Anticancer Mechanism : In vitro studies using breast cancer cell lines showed that this compound and its analogs could induce apoptosis through the activation of caspase pathways, suggesting a mechanism for their anticancer effects .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.